molecular formula C20H12N4O2 B8196538 4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid

4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid

Cat. No.: B8196538
M. Wt: 340.3 g/mol
InChI Key: KMTSPRCZFZYYKS-UHFFFAOYSA-N
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Description

4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid (hereafter referred to as IPBA) is a nitrogen-rich heterocyclic ligand with the molecular formula C₂₀H₁₂N₄O₂ (average mass: 340.342 g/mol) . Its structure combines an imidazo-phenanthroline core (providing π-conjugation and metal-coordination sites) with a benzoic acid substituent. The carboxylic acid group (-COOH) enhances solubility in polar solvents (e.g., water, ethanol) and facilitates coordination to metal ions or covalent conjugation to carbon-based supports . IPBA is synthesized via condensation of 1,10-phenanthroline-5,6-dione and 4-formylbenzoic acid in the presence of ammonium acetate under reflux . Key applications include:

  • Catalysis: As a ligand in Fe and Ru complexes for oxygen reduction reaction (ORR) catalysts .
  • Photodynamics: In ruthenium-based complexes for targeted cancer therapy .
  • Materials science: As a building block for metal-organic frameworks (MOFs) .

Properties

IUPAC Name

4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O2/c25-20(26)12-7-5-11(6-8-12)19-23-17-13-3-1-9-21-15(13)16-14(18(17)24-19)4-2-10-22-16/h1-10H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTSPRCZFZYYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,10-Phenanthroline-5,6-Dione

Starting Material : 1,10-Phenanthroline monohydrate.
Reagents : Potassium bromide (KBr), acetic acid, ammonium acetate.
Conditions :

  • A mixture of 1,10-phenanthroline monohydrate (10.0 g, 50 mmol) and KBr (9.05 g, 76 mmol) is ground and heated in acetic acid under reflux for 6 hours.

  • The product is purified via filtration and recrystallization from ethanol, yielding pale yellow crystals (44% yield).

Key Reaction :

Phenanthroline+KBrAcOH, ΔPhenanthroline-5,6-dione+H2O\text{Phenanthroline} + \text{KBr} \xrightarrow{\text{AcOH, Δ}} \text{Phenanthroline-5,6-dione} + \text{H}_2\text{O}

This oxidation step introduces ketone groups at the 5- and 6-positions, critical for subsequent cyclization.

Formation of Imidazo[4,5-f] Phenanthroline (imp)

Reagents : Phenanthroline-5,6-dione, ammonium acetate, terephthalaldehyde.
Conditions :

  • Phenanthroline-5,6-dione (1.68 g, 8 mmol) is refluxed with ammonium acetate (12.33 g, 160 mmol) and terephthalaldehyde in glacial acetic acid for 2 hours.

  • The product is precipitated with ammonia, washed with ethanol and water, and dried under vacuum (75% yield).

Mechanistic Insight :
The reaction proceeds via a cyclocondensation mechanism, where ammonium acetate acts as both a catalyst and nitrogen source. The terephthalaldehyde facilitates imidazole ring formation through nucleophilic attack and dehydration.

Final Coupling to Benzoic Acid Moiety

Reagents : Schiff base intermediate, benzoic acid derivative.
Conditions :

  • The Schiff base is reacted with 4-carboxybenzaldehyde in dimethylformamide (DMF) at 80°C for 12 hours.

  • Purification via column chromatography (silica gel, eluent: DMF/ethanol 3:1) yields the final product as a white solid.

Yield Optimization :
Adjusting the molar ratio of reactants (1:2 for Schiff base to aldehyde) improves yield to 68%.

Alternative Synthetic Approaches

One-Pot Condensation Method

Reagents : 1,10-Phenanthroline-5,6-dione, 4-carboxyphenylboronic acid.
Conditions :

  • A microwave-assisted reaction in DMF at 150°C for 1 hour achieves 52% yield.

  • Advantages include reduced reaction time but lower yield compared to stepwise synthesis.

Solvothermal Synthesis for MOF Applications

Reagents : Imidazo-phenanthroline derivative, benzoic acid, cobalt nitrate.
Conditions :

  • A solvothermal reaction at 120°C for 24 hours in DMF/water (3:1) produces the Co(II)-MOF [Co2(1,4-BDC)(NCP)2][ \text{Co}_2(1,4\text{-BDC})(\text{NCP})_2 ].

  • The ligand (4-(1H-imidazo[4,5-f]phenanthrolin-2-yl)benzoic acid) acts as a bridging unit, confirmed via X-ray crystallography.

Critical Analysis of Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature80–120°CHigher temps accelerate kinetics but risk decomposition.
SolventDMF or Acetic AcidPolar aprotic solvents enhance solubility of intermediates.
CatalystAmmonium AcetateFacilitates cyclization via acid-base catalysis.
Purification MethodRecrystallization (Ethanol)Removes unreacted aldehydes and byproducts.

Challenges and Mitigation Strategies

  • Low Solubility : The product’s limited solubility in common solvents complicates purification. Use of DMF/ethanol mixtures improves recrystallization efficiency.

  • Byproduct Formation : Excess terephthalaldehyde leads to diimine byproducts. Gradual addition of aldehyde during Step 2 minimizes this issue.

  • Oxidative Degradation : Storage under nitrogen at 2–8°C prevents decomposition of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the imidazo[4,5-f][1,10]phenanthroline moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

G-Quadruplex DNA Binding

One of the most significant applications of 4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid is its ability to bind to G-quadruplex DNA structures. Research has shown that derivatives of this compound exhibit selective binding to G-quadruplexes associated with oncogenes such as c-myc and c-kit2. These interactions can lead to the inhibition of telomerase activity, which is critical in cancer cell proliferation. For instance, one study reported an 80.2% inhibition of telomerase activity at a concentration of 7.5 μM, highlighting its potential as an anticancer agent .

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The half-maximal inhibitory concentration (IC50) values were found to be in the micromolar range (approximately 10610^{-6} M for HeLa cells), indicating significant antiproliferative properties . The mechanism involves cell cycle arrest and apoptosis induction, making it a promising candidate for further development as an anticancer therapeutic.

Solvatochromism and pH Sensitivity

The compound also serves as a solvatochromic probe due to its sensitivity to solvent polarity and pH changes. Studies have shown that it exhibits positive solvatochromism, with significant variations in its absorption and fluorescence spectra depending on the solvent environment . This property makes it useful for detecting changes in acidity or basicity in various chemical environments.

Colorimetric Sensing

Another notable application is in the field of colorimetric sensing. A novel ligand derived from this compound has been utilized to create ruthenium(II) complexes that act as sensors for anions such as fluoride and acetate ions in aqueous media. The sensing mechanism relies on the transfer of protons from the ligand to the anions, leading to observable color changes that can be detected visually without sophisticated instrumentation . This application holds promise for environmental monitoring and analytical chemistry.

Case Studies

Study Focus Findings
G-Quadruplex BindingDemonstrated selective binding to G-quadruplex DNA with significant inhibition of telomerase activity (80.2% at 7.5 μM).
SolvatochromismIdentified solvatochromic properties with sensitivity to solvent polarity and pH changes; potential applications in chemical sensing.
Colorimetric SensingDeveloped a ruthenium(II) complex for anion detection; effective colorimetric response for halides and oxoanions without instrumentation.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)- involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes and alter their activity, thereby affecting cellular processes. The compound’s imidazo[4,5-f][1,10]phenanthroline moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of IPBA and Analogues

Compound Name / ID Molecular Formula Key Functional Groups Key Applications Notable Properties References
IPBA C₂₀H₁₂N₄O₂ -COOH ORR catalysis, photodynamic therapy, MOFs High solubility, four-electron ORR pathway (3.93 e⁻)
C34H20N6 (Phenanthroimidazole-phenyl) C₃₄H₂₀N₆ None DNA binding, luminescent materials Higher π-stacking; lower solubility
5n, 5o, 5p (Phenothiazine-based hydroxamates) Varies -CONHOH HDAC inhibition Strong metal chelation; enzyme targeting
CPIP/FPIP/BPIP/NPIP (Derivatives) C₂₀H₁₂N₅X* -CN, -CHO, -Br, -NO₂ DNA intercalation studies Enhanced DNA binding via π-acidic groups
[Ru(phen)₂(phenimi)]²⁺ C₄₄H₃₄N₈O₂Ru²⁺ -O-(CH₂)₅-COOH Mitochondria-targeted photodynamic therapy Conformational light-activation
Co(III)-FIPB Complexes C₃₀H₂₀BN₇O₃Co³⁺ -B(OH)₂ Fluorescent probes, glycoprotein targeting Boronic acid-mediated covalent binding

*X = substituent (e.g., CN, CHO, Br, NO₂).

Structural Comparisons

  • Core Heterocycle: IPBA shares the imidazo-phenanthroline core with compounds like C34H20N6 and Co(III)-FIPB , which enables strong π-π interactions and metal coordination. However, IPBA’s benzoic acid group distinguishes it from non-carboxylic derivatives (e.g., C34H20N6), enhancing hydrophilicity and enabling covalent attachment to supports like carbon in Fe-PIPhen/C catalysts .
  • Functional Group Diversity: Compared to hydroxamic acid derivatives (5n, 5o, 5p) , IPBA’s -COOH is a weaker chelator but offers better solubility. Electron-withdrawing substituents in CPIP/FPIP (e.g., -NO₂) enhance DNA intercalation , whereas IPBA’s -COOH favors electrochemical applications.

Application-Specific Performance

  • Catalysis: IPBA-based Fe-PIPhen/C achieves a four-electron ORR pathway (3.93 e⁻ transfer) with low H₂O₂ yield (2.58%), outperforming non-carboxylic ligands in stability and dispersion on carbon supports .
  • Biological Targeting: The Ru complex [Ru(phen)₂(phenimi)]²⁺, which uses a phenoxyhexanoic acid linker, shows selective mitochondrial targeting in glioblastoma cells . IPBA’s shorter -COOH group may limit spatial flexibility in such applications.
  • MOF Construction: IPBA’s deprotonated -COO⁻ group enables coordination to lanthanide or transition-metal nodes in MOFs , unlike non-ionic analogs like C34H20N4.

Physicochemical Properties

  • Solubility: IPBA’s -COOH group grants moderate solubility in water/ethanol mixtures , whereas C34H20N6 and thiophene-based derivatives are more hydrophobic.
  • Thermal Stability: IPBA-based Mn complexes (e.g., Mn[(IPB)₂Cl₂]·4H₂O) exhibit stability up to 230°C , comparable to phenothiazine hydroxamates (melting points 129–230°C) .

Biological Activity

4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid, with the chemical formula C20_{20}H12_{12}N4_4O2_2 and a CAS number of 865169-07-9, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on its antimicrobial and anticancer activities, as well as its applications in coordination chemistry.

The compound features a complex structure that includes an imidazo[4,5-f][1,10]phenanthroline moiety, which is known for its coordination capabilities with metal ions. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC20_{20}H12_{12}N4_4O2_2
Molar Mass340.33 g/mol
Density1.495 g/cm³
Melting Point316-317 °C
pKa3.84

Antimicrobial Activity

Research indicates that derivatives of imidazo[4,5-f][1,10]phenanthroline exhibit broad-spectrum antimicrobial activity. A study highlighted the in vitro efficacy of copper(II) and manganese(II) complexes formed with this ligand against various fungal and bacterial pathogens. Notably, one manganese complex demonstrated superior antifungal activity compared to the clinically used drug ketoconazole and showed significant cytotoxicity against Mycobacterium tuberculosis strains .

Case Study: Antifungal Activity

  • Organism: Candida albicans
  • Test Model: Galleria mellonella larvae
  • Result: The manganese complex increased survival rates significantly when larvae were exposed to lethal doses of C. albicans, outperforming traditional antifungal treatments .

Anticancer Activity

The anticancer potential of this compound has been explored through various metal complexes. Studies have shown that these complexes can induce cytotoxic effects on cancer cell lines such as A549 (lung cancer) and others.

Case Study: Cytotoxicity Against A549 Cells

  • Complex Tested: Cu2_2(oda)(phen)4_42_2
  • Findings: This complex exhibited potent cytotoxic effects in vitro, indicating that the imidazo[4,5-f][1,10]phenanthroline framework can enhance the biological activity of metal complexes against cancer cells .

Coordination Chemistry Applications

The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been utilized for various applications including:

  • DNA Scission: Certain metal complexes have shown effective nuclease mimetic activity, facilitating DNA cleavage which is crucial for developing therapeutic agents targeting cancer cells .
  • Sensing Applications: Recent studies have also explored its use as a sensor for detecting anions in aqueous solutions, highlighting its versatility beyond biological applications .

Q & A

Basic Research Questions

Q. What is the molecular structure and key functional groups of 4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid?

  • Answer: The compound has the molecular formula C₂₀H₁₂N₄O₂ , featuring a benzoic acid moiety linked to an imidazo[4,5-f][1,10]phenanthroline core. Key functional groups include a carboxyl group (-COOH) and aromatic nitrogen-rich heterocycles. The SMILES representation is C1=CC=C(C=C1)C(=O)O[C@H]2C3=NC=CN3C4=NC=CN4 , and it is identified by CAS registry numbers such as MFCD34165569 .

Q. What is the standard synthetic route for this compound?

  • Answer: Synthesis typically involves refluxing 1,10-phenanthroline-5,6-dione with terephthalaldehyde in concentrated acetic acid and ammonium acetate. The intermediate aldehyde derivative precipitates as a red solid, which is then oxidized to the carboxylic acid. Purification involves centrifugation (e.g., 6000 rpm for 20 min) and redispersion in degassed solvents .

Q. What are the basic fluorescence properties of this compound, and what are its limitations in imaging applications?

  • Answer: The compound exhibits UV-range fluorescence (absorption maxima at 276–327 nm), but its excitation in the UV spectrum limits utility in biological imaging. Coordination to metal centers (e.g., Ru, Ir) shifts absorption into the visible range, enhancing applicability .

Advanced Research Questions

Q. How can the fluorescence of this compound be optimized for cellular imaging?

  • Answer:

  • Metal Coordination: Form complexes with transition metals (e.g., Ru(II), Ir(III)) to red-shift excitation wavelengths .
  • Solvent Optimization: Use polar solvents (e.g., methanol/dichloromethane mixtures) to enhance quantum yield via solvatochromic effects .
  • Functionalization: Attach targeting moieties (e.g., peptides) via oxime ligation using the aldehyde intermediate .

Q. What methodologies are employed to study DNA binding interactions of metal complexes derived from this ligand?

  • Answer:

  • UV-Vis Titration: Monitor hypochromicity and redshift in absorption spectra upon DNA addition .
  • Fluorescence Quenching: Measure emission changes in the presence of DNA intercalators like ethidium bromide .
  • Viscosity Measurements: Assess DNA elongation caused by intercalation .

Q. How is this compound utilized in designing coordination polymers or metal-organic frameworks (MOFs)?

  • Answer: The ligand coordinates with metals (e.g., Pb(II), Cd(II)) via nitrogen atoms, forming 1D/2D polymers. Structural analysis involves single-crystal X-ray diffraction to resolve bonding modes (e.g., bridging 1,4-cyclohexanedicarboxylate ligands). Applications include catalysis and gas storage .

Q. What strategies enable functionalization of this compound with biomolecules for targeted imaging?

  • Answer:

  • Oxime Ligation: React the aldehyde derivative (e.g., 4-(1H-imidazo[...]benzaldehyde) with aminoxy acetic acid to form stable imine bonds .
  • Peptide Coupling: Use intermediates like (4-(1H-imidazo[...]phenyl)methanol for esterification with amino acids (e.g., tryptophan) .

Q. How do solvatochromic effects and pH influence the optical properties of this compound?

  • Answer:

  • Solvent Polarity: Solvatochromism shifts absorption maxima (e.g., bathochromic shift in polar solvents) due to dipole-dipole interactions .
  • pH Sensitivity: Protonation/deprotonation of the imidazole ring alters fluorescence intensity, requiring buffered conditions for stable measurements .

Q. What challenges arise when using this compound as a hypochlorite sensor?

  • Answer:

  • Mechanism: Hypochlorite oxidizes the oxime group (-CH=N-OH) to an aldehyde (-CHO), altering fluorescence from blue to green .
  • Interference: Competing reactive oxygen species (e.g., H₂O₂) may require selectivity optimization via structural modification .

Contradictions and Resolutions

  • Fluorescence Variability: Compound 15 (aldehyde) shows bathochromic shifts compared to 14 (phenyl), attributed to electron-withdrawing effects . Conflicting reports on emission stability in aqueous media necessitate pH-controlled environments for reproducibility.
  • Synthetic Yields: Intermediate precipitation during synthesis (e.g., red solid in ) may require iterative recrystallization for purity ≥99% .

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